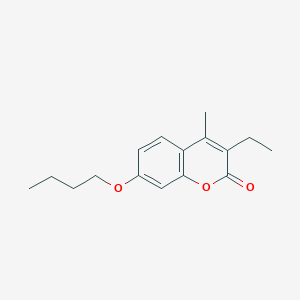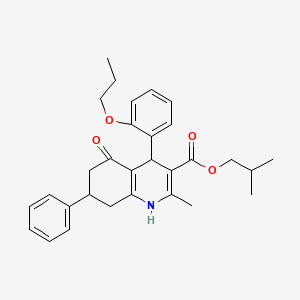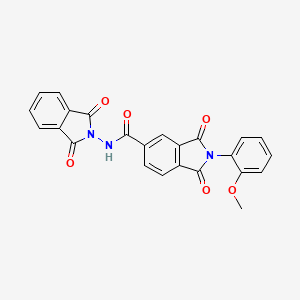![molecular formula C28H23N3O B5213748 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide is a complex organic compound featuring a benzimidazole moiety, which is known for its significant pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. This reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or under acidic conditions using hydrochloric acid .
-
Substitution Reaction: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzimidazole is reacted with a methylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride .
-
Formation of the Amide Bond: : The final step is the formation of the amide bond. This is typically done by reacting the substituted benzimidazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
化学反応の分析
Types of Reactions
-
Oxidation: : The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of benzimidazole N-oxides, which may have different pharmacological properties .
-
Reduction: : Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can lead to the formation of dihydrobenzimidazole derivatives .
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric and sulfuric acids, leading to the formation of nitro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro derivatives of the aromatic rings.
科学的研究の応用
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide has several applications in scientific research:
-
Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
-
Biology: : The compound has been studied for its potential as an antimicrobial and anticancer agent due to the bioactivity of the benzimidazole moiety.
-
Medicine: : Research has shown that derivatives of benzimidazole can act as inhibitors of various enzymes, making them potential candidates for drug development.
-
Industry: : In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets:
-
Molecular Targets: : The benzimidazole moiety can bind to DNA, inhibiting the replication of certain microorganisms. It can also inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.
-
Pathways Involved: : The compound can interfere with the cell cycle of cancer cells, leading to apoptosis. It can also modulate inflammatory pathways by inhibiting the synthesis of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.
Albendazole: Another anthelmintic used in the treatment of a variety of parasitic worm infestations.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 2-methylphenyl and 2,2-diphenylacetamide groups enhances its ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
特性
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-19-16-17-22(27-29-23-14-8-9-15-24(23)30-27)18-25(19)31-28(32)26(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-18,26H,1H3,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYROGUHWTHZOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5213676.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)

![2-Methoxy-6-nitro-4-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5213688.png)
![4-(3-bromo-4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5213702.png)
![2-[1-[(4-fluorophenyl)methyl]-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![Propyl 4-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B5213713.png)
acetate](/img/structure/B5213725.png)
![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B5213731.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-(4-ethylphenyl)-N'-(2-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B5213758.png)

